ethyl4-methyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
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Overview
Description
ethyl4-methyl-2-(methylsulfonyl)pyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family. This compound is characterized by its white to pale yellow solid form and distinctive odor. It is known for its stability at room temperature and has been studied for its potential biological activities, including antifungal and antiparasitic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-(methylsulfonyl)pyrimidine-5-carboxylate typically involves the reaction of appropriate pyrimidine derivatives with ethyl esters under controlled conditions. One common method includes the use of piperazine and potassium carbonate in chloroform at room temperature . The reaction mixture is then subjected to various purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl4-methyl-2-(methylsulfonyl)pyrimidine-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile or electrophile involved.
Scientific Research Applications
ethyl4-methyl-2-(methylsulfonyl)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antifungal and antiparasitic activities.
Medicine: Research is ongoing to explore its potential as a neuroprotective and anti-inflammatory agent.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-(methylsulfonyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity may be attributed to the inhibition of key enzymes involved in fungal cell wall synthesis. Its neuroprotective effects may involve the inhibition of endoplasmic reticulum stress and apoptosis pathways, as well as the modulation of inflammatory responses through the NF-kB pathway .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase.
Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate: Studied for its neuroprotective and anti-inflammatory properties.
Uniqueness
ethyl4-methyl-2-(methylsulfonyl)pyrimidine-5-carboxylate is unique due to its specific methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H12N2O4S |
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Molecular Weight |
244.27 g/mol |
IUPAC Name |
ethyl 4-methyl-2-methylsulfonylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H12N2O4S/c1-4-15-8(12)7-5-10-9(11-6(7)2)16(3,13)14/h5H,4H2,1-3H3 |
InChI Key |
ITBRKVUJMUAKAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)S(=O)(=O)C |
Origin of Product |
United States |
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